molecular formula C17H28BNO2 B1387178 N-Methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]propan-2-amine CAS No. 934586-48-8

N-Methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]propan-2-amine

Cat. No. B1387178
CAS RN: 934586-48-8
M. Wt: 289.2 g/mol
InChI Key: ORRFUGSTPKCBFT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like FT-IR, 1H NMR, mass spectroscopy, and X-ray diffraction . Density functional theory (DFT) calculations are often used to further analyze the molecular structure .

Mechanism of Action

Target of Action

Compounds with similar structures have been used in the suzuki-miyaura coupling reaction , suggesting that it may interact with palladium catalysts.

Mode of Action

It’s known that boronic esters, such as this compound, are often used in palladium-catalyzed cross-coupling reactions . In these reactions, the boronic ester acts as a source of a boron atom, which forms a complex with a palladium catalyst. This complex then reacts with an organic halide to form a new carbon-carbon bond .

Biochemical Pathways

The compound is likely involved in the Suzuki-Miyaura coupling reaction, a type of cross-coupling reaction . This reaction is a key step in many synthetic pathways, particularly in the synthesis of complex organic molecules. The downstream effects of this reaction depend on the specific context in which it is used.

Pharmacokinetics

Given its chemical structure, it is likely to be soluble in methanol .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants used in the reaction.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it should be stored under inert gas and away from light and air . Furthermore, the Suzuki-Miyaura coupling reaction typically requires a palladium catalyst and a base, and is usually performed in an organic solvent .

properties

IUPAC Name

N-methyl-N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28BNO2/c1-13(2)19(7)12-14-10-8-9-11-15(14)18-20-16(3,4)17(5,6)21-18/h8-11,13H,12H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRFUGSTPKCBFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CN(C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]propan-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]propan-2-amine
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N-Methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]propan-2-amine
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N-Methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]propan-2-amine
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N-Methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]propan-2-amine
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N-Methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]propan-2-amine
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N-Methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]propan-2-amine

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